6-Chloro-2,4-bis(dimethylamino)pyridine-3-carbonitrile

Description

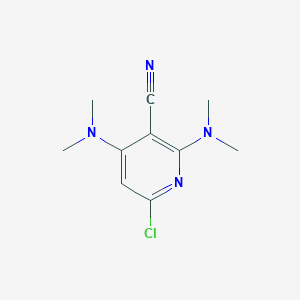

6-Chloro-2,4-bis(dimethylamino)pyridine-3-carbonitrile is a heterocyclic compound featuring a pyridine core substituted with a chlorine atom at position 6, two dimethylamino groups at positions 2 and 4, and a cyano group at position 2. Its molecular formula is C₁₁H₁₄ClN₅ (molecular weight: 267.72 g/mol). The dimethylamino groups impart strong electron-donating effects, modulating the pyridine ring's electronic properties and reactivity. This compound is hypothesized to serve as a precursor in pharmaceutical synthesis or a ligand in coordination chemistry due to its nitrogen-rich structure .

Properties

IUPAC Name |

6-chloro-2,4-bis(dimethylamino)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN4/c1-14(2)8-5-9(11)13-10(15(3)4)7(8)6-12/h5H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYRIEUQPBVZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=NC(=C1C#N)N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380535 | |

| Record name | 6-Chloro-2,4-bis(dimethylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35022-97-0 | |

| Record name | 6-Chloro-2,4-bis(dimethylamino)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-Chloro-2,4-bis(dimethylamino)pyridine-3-carbonitrile (CAS No. 35022-97-0) is a pyridine derivative that has garnered attention due to its diverse biological activities. This compound is characterized by the presence of a chloro group and two dimethylamino substituents, which contribute to its pharmacological potential. Research indicates that it may exhibit antimicrobial, anticancer, and enzyme-inhibitory properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Where:

- is the chloro group.

- and are dimethylamino groups.

- is the carbonitrile functional group.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The chlorinated pyridine structure can form covalent bonds with nucleophilic sites in biological molecules, which may lead to the inhibition of specific enzymes or disruption of cellular processes. The dimethylamino groups enhance its solubility and bioavailability, potentially increasing its therapeutic efficacy .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal strains.

Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus subtilis | 4.69 µM |

| Staphylococcus aureus | 5.64 µM |

| Candida albicans | 16.69 µM |

These findings suggest that the compound could be developed as a potential antimicrobial agent .

Anticancer Potential

In vitro studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cells. Specifically, it has been noted for its ability to degrade BCL6, a protein associated with various cancers, thereby inhibiting tumor growth.

Case Study: BCL6 Degradation

In a study involving SU-DHL-4 and OCI-Ly1 cell lines, treatment with the compound resulted in significant growth inhibition, demonstrating its potential as an anticancer therapeutic . The degradation activity was confirmed through Western blot analysis, indicating that the observed antiproliferative effects are likely due to on-target actions rather than off-target toxicity .

Structure-Activity Relationship (SAR)

The biological activity of pyridine derivatives often correlates with their structural features. The presence of electron-donating groups like dimethylamino enhances the compound's reactivity and interaction with biological targets. Comparative studies with similar compounds reveal that modifications to the pyridine ring can significantly influence antimicrobial and anticancer activities .

Table 2: Comparison with Similar Compounds

| Compound | Activity Level |

|---|---|

| 2-(chloromethyl)-4H-3,1-benzoxazin-4-one | Moderate Antimicrobial |

| 2-(chloromethyl)-1H-benzo[d]imidazole | Low Anticancer |

| This compound | High Antimicrobial & Anticancer |

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Chlorine Position

The chlorine at position 6 undergoes nucleophilic substitution under mild conditions. For example:

-

Reaction with amines : In the presence of bases like triethylamine (TEA) or diisopropylethylamine (DIPEA), the chlorine atom is displaced by nucleophiles such as piperidine derivatives. This reaction is facilitated by the electron-withdrawing effect of the carbonitrile group, which activates the pyridine ring toward substitution .

Example Reaction:

Key Conditions

| Reagent | Base | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Piperidine | DIPEA | THF | 40–60°C | 70–85% |

Functionalization via Carbonitrile Group

The carbonitrile group participates in:

-

Hydrolysis : Under acidic or basic conditions, it can be hydrolyzed to a carboxylic acid or amide. For instance, refluxing with NaOH yields the corresponding pyridine-3-carboxylic acid .

-

Cyclization : Reacts with hydrazines or hydroxylamine to form tetrazole or amidoxime derivatives, respectively .

Example Reaction:

Reactivity of Dimethylamino Groups

The dimethylamino substituents at positions 2 and 4 exhibit:

-

Quaternization : React with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

-

Coordination Chemistry : Serve as ligands for transition metals (e.g., Pd, Cu) in catalytic systems .

Example Reaction:

Mechanistic Insights

-

Substitution Kinetics : DFT studies on analogous pyridines suggest that substitution at position 6 proceeds via a two-step mechanism: (1) base-assisted deprotonation of the nucleophile and (2) aromatic ring activation by the carbonitrile group .

-

Steric Effects : Bulky substituents at positions 2 and 4 slow down substitution at position 6 due to steric hindrance .

Comparison with Similar Compounds

Comparative Analysis with Similar Pyridine-Carbonitrile Derivatives

Structural Variations and Substituent Effects

Key structural analogs differ in substituent types, positions, and additional functional groups. Below is a comparative overview:

Table 1: Structural and Functional Comparisons

Q & A

Basic Research Questions

Q. What are effective synthetic routes for 6-Chloro-2,4-bis(dimethylamino)pyridine-3-carbonitrile, and how are intermediates optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, intermediates such as sodium 4,6-diamino-3-cyanopyridine-2-selenolate (analogous to selenopyridine syntheses) may react with methyl iodide under controlled temperatures (0–60°C) to yield target products. Column chromatography (silica gel, eluent CHCl₃:ethanol 10:1) is critical for purification, as temperature variations during synthesis influence product distribution (e.g., diselenobis derivatives vs. methylselanylpyridines) . The presence of dimethylamino and chloro groups suggests regioselective functionalization steps, potentially using catalytic triethylamine (TEA) for deprotonation .

Q. How can spectroscopic techniques (IR, NMR) confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Detect nitrile (C≡N) stretches near 2200–2250 cm⁻¹ and tertiary amine (N(CH₃)₂) vibrations at ~2800 cm⁻¹.

- NMR : In ¹H NMR, dimethylamino protons appear as singlet peaks at δ 2.8–3.2 ppm. The pyridine ring protons show splitting patterns dependent on substitution (e.g., chloro groups deshield adjacent protons). ¹³C NMR confirms the nitrile carbon at ~115 ppm and aromatic carbons at 120–150 ppm. DEPT-135 analysis distinguishes CH₃ groups in dimethylamino moieties .

Q. What purification strategies are recommended to isolate high-purity samples?

- Methodological Answer : Column chromatography using silica gel with chloroform-ethanol gradients (e.g., 10:1 ratio) effectively separates byproducts like diselenobis derivatives . Recrystallization in ethanol or toluene may further enhance purity, leveraging solubility differences between the target compound and halogenated byproducts .

Q. How does the electronic environment of the pyridine ring influence reactivity?

- Methodological Answer : The chloro group at position 6 acts as an electron-withdrawing group (EWG), activating the ring for nucleophilic substitution at positions 2 and 4. Dimethylamino groups (electron-donating groups, EDGs) enhance π-electron density, stabilizing intermediates during reactions like alkylation or cyclization. Computational studies (e.g., DFT) can model charge distribution to predict regioselectivity .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer : Use fume hoods and nitrile gloves due to potential toxicity of nitriles and chlorinated pyridines. Avoid ignition sources (P210) and ensure proper ventilation (P201/P202). Store in sealed containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do reaction temperature and solvent polarity affect product distribution in multi-step syntheses?

- Methodological Answer : Elevated temperatures (50–60°C) favor diselenobis derivatives via oxidative coupling, while lower temperatures (0°C) suppress side reactions, yielding methylselanylpyridines with >80% purity . Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, whereas non-polar solvents (toluene) favor cyclization .

Q. What crystallographic approaches resolve ambiguities in molecular geometry?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELX software (SHELXL/SHELXS) refines bond lengths and angles. For example, the chloro and dimethylamino groups induce steric strain, which can be quantified via Hirshfeld surface analysis. High-resolution data (≤0.8 Å) are critical for resolving disorder in flexible dimethylamino groups .

Q. How can mechanistic studies differentiate between SNAr (nucleophilic aromatic substitution) and radical pathways?

- Methodological Answer :

- Radical Traps : Add TEMPO to suppress radical intermediates; observe reaction inhibition via HPLC.

- Kinetic Isotope Effects (KIE) : Compare rates using deuterated vs. non-deuterated substrates. A large KIE (≥2) supports a radical mechanism.

- DFT Calculations : Model transition states to identify energy barriers for SNAr vs. radical pathways .

Q. What strategies mitigate contradictory spectral data in structural elucidation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings.

- Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₀H₁₃ClN₄) and rule out isobaric impurities.

- X-ray Crystallography : Resolve ambiguities in substituent positions .

Q. How do substituent modifications impact biological activity or material properties?

- Methodological Answer : Replace the chloro group with fluorinated analogs (e.g., 2,6-difluoro derivatives) to enhance bioavailability or photostability. Dimethylamino groups can be substituted with morpholino rings to alter solubility and π-stacking in supramolecular assemblies. Biological assays (e.g., kinase inhibition) quantify structure-activity relationships (SAR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.